AMG 714: A Deep Dive into its Mechanism of Action in Celiac Disease
AMG 714: A Deep Dive into its Mechanism of Action in Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AMG 714, an investigational monoclonal antibody, in the context of celiac disease. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying biology, clinical trial data, and experimental methodologies associated with this therapeutic agent.
The Central Role of Interleukin-15 in Celiac Disease Pathogenesis
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1] The subsequent inflammatory cascade within the small intestine leads to villous atrophy, malabsorption, and a range of clinical symptoms.[1] A key cytokine implicated in the immunopathology of celiac disease is Interleukin-15 (IL-15).[2][3][4][5]
Upregulation of IL-15 in the intestinal mucosa is a hallmark of celiac disease and correlates with the degree of mucosal damage.[2] IL-15 is overexpressed in both the gut epithelium and the lamina propria, allowing it to exert pleiotropic effects on various immune cells and disrupt intestinal homeostasis.[2] Its multifaceted roles in driving the disease process include:
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Activation and Proliferation of Intraepithelial Lymphocytes (IELs): IL-15 is a major factor in the activation and proliferation of IELs, which are predominantly CD8+ T cells.[6] These IELs are responsible for the apoptosis of enterocytes and the characteristic flattening of the villi seen in celiac disease.[6]
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Promotion of a Pro-inflammatory Environment: IL-15 drives the development of Th1 cells and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4]
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Impairment of Immune Regulation: IL-15 can render T cells resistant to suppression by regulatory T cells (Tregs), further exacerbating the inflammatory response to gluten.[3]
AMG 714: Targeting the IL-15 Pathway
AMG 714 (also known as PRV-015) is a human immunoglobulin G1 (IgG1) monoclonal antibody designed to specifically target and neutralize IL-15.[6][7][8] By binding to IL-15, AMG 714 blocks its interaction with its receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that promotes intestinal inflammation and damage in celiac disease.[8] The therapeutic rationale for AMG 714 is to interrupt the key pathogenic mechanisms driven by IL-15, offering a potential treatment for celiac disease, particularly for patients who do not respond adequately to a gluten-free diet.[7][9]
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: IL-15 signaling pathway in celiac disease and the inhibitory action of AMG 714.
Caption: Generalized workflow of a Phase 2a clinical trial for AMG 714 in celiac disease.
Caption: Logical relationship between IL-15, intestinal damage, and the therapeutic effect of AMG 714.
Clinical Trial Data
The following tables summarize the quantitative data from a key Phase 2a, randomized, double-blind, placebo-controlled study of AMG 714 in adults with celiac disease exposed to a gluten challenge.[10]
Table 1: Efficacy Endpoints
| Endpoint | Placebo | AMG 714 (150 mg) | AMG 714 (300 mg) | p-value (vs. Placebo) |
| Change in Villous Height to Crypt Depth (VHCD) Ratio (%) | - | -2.49 | 6.39 | 0.73 (150 mg) 0.34 (300 mg) |
| Change in CD3+ Intraepithelial Lymphocyte Density | - | - | Trend towards improvement | Not statistically significant |
| Change in Bristol Stool Form Scale (BSFS) - Diarrhea | - | Improvement | Improvement | 0.01 (150 mg) 0.0002 (300 mg) |
| Change in Anti-tTG and Anti-DGP Antibodies | Increase | Increase | Increase | No significant difference |
Data presented as least square mean difference in the relative change from baseline.[10]
Table 2: Safety and Tolerability
| Adverse Event | Placebo (n=19) | AMG 714 (150 mg) (n=22) | AMG 714 (300 mg) (n=21) |
| Any Treatment-Emergent Adverse Event | 19 (100%) | 21 (95%) | 20 (95%) |
| Gastrointestinal Disorders | 13 (68%) | 17 (77%) | 16 (76%) |
| Injection Site Reactions | 5 (26%) | 8 (36%) | 11 (52%) |
| Serious Adverse Events | 0 | 0 | 0 |
Data presented as n (%).[10]
Experimental Protocols
Phase 2a Gluten Challenge Study (NCT02637141)
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Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at three sites in Finland.[10]
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Inclusion Criteria: Adults aged 18-80 years with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[10]
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Treatment: Patients were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo.[10]
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Gluten Challenge: Patients without severe villous atrophy at baseline underwent a daily gluten challenge (2-4 g) from week 2 to week 12.[10]
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Primary Efficacy Endpoint: The percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio, assessed from small bowel biopsy samples.[10]
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Secondary Efficacy Endpoints:
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CD3-positive intraepithelial lymphocyte density.[10]
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Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS, and Bristol Stool Form Scale (BSFS).[10]
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Changes in serum anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[10]
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Biopsy and Histological Assessment: Small bowel biopsies were obtained at baseline and week 12 for histological assessments.[10]
Conclusion
AMG 714 represents a targeted therapeutic approach for celiac disease by neutralizing the key pathogenic cytokine, IL-15. While the primary endpoint of preventing mucosal injury during a high-dose gluten challenge was not met in a Phase 2a trial, the observed improvements in intraepithelial lymphocyte density and clinical symptoms suggest that AMG 714 may hold promise, particularly for patients with non-responsive celiac disease.[6][10] Further research is warranted to fully elucidate the potential of this anti-IL-15 monoclonal antibody in the management of celiac disease.[11]
References
- 1. Coeliac disease - Wikipedia [en.wikipedia.org]
- 2. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of interleukin-15 and interleukin-21, two γ-chain-related cytokines, in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 7. amgen.com [amgen.com]
- 8. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.sanofi.us [news.sanofi.us]
- 10. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - [medicinesresources.nhs.uk]
